5-bromo-N2,4-dimethylpyridine-2,3-diamine

説明

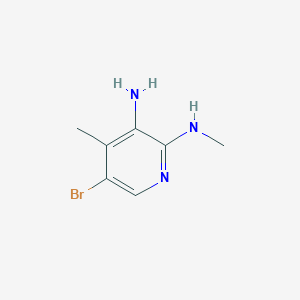

5-bromo-N2,4-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd and 4th positions of the pyridine ring, along with two amino groups at the 2nd and 3rd positions.

特性

IUPAC Name |

5-bromo-2-N,4-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-4-5(8)3-11-7(10-2)6(4)9/h3H,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFBORKZTOCRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N2,4-dimethylpyridine-2,3-diamine typically involves the bromination of N2,4-dimethylpyridine-2,3-diamine. This can be achieved through the following steps:

Bromination: The starting material, N2,4-dimethylpyridine-2,3-diamine, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5th position.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

5-bromo-N2,4-dimethylpyridine-2,3-diamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Chemistry Applications

1. Anti-inflammatory and Immunomodulatory Agents

Research has indicated that derivatives of 5-bromo-N2,4-dimethylpyridine-2,3-diamine can serve as intermediates in the synthesis of compounds targeting inflammatory and autoimmune diseases. For instance, processes disclosed in patent literature highlight the use of this compound in preparing drugs for conditions such as lupus and rheumatoid arthritis .

2. Anticancer Research

The compound has shown potential in anticancer research. Studies suggest that brominated pyridine derivatives possess cytotoxic properties against various cancer cell lines. The presence of the bromine atom enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .

Material Science Applications

1. Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of various heterocyclic compounds. It serves as a precursor for the formation of complex structures such as imidazo-pyridines and pyrazino-pyridines which are valuable in developing new materials with unique electronic properties .

2. Fluorescent Probes

Recent developments have identified this compound as a potential component in the creation of fluorescent probes for biological imaging. The incorporation of brominated pyridine derivatives into fluorescent systems can enhance the sensitivity and specificity of detection methods used in biological assays .

Agricultural Chemistry Applications

1. Pesticide Development

The compound's derivatives have been explored for their efficacy as agrochemicals. Research indicates that certain brominated pyridine derivatives exhibit herbicidal and fungicidal activities, making them suitable candidates for developing new pesticides .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of Anti-inflammatory Compounds

In a study published by researchers exploring new anti-inflammatory agents, this compound was used as a starting material to synthesize novel compounds that showed promising activity against inflammatory markers in vitro. The synthesized compounds were evaluated for their efficacy using standard assays which revealed significant reductions in inflammation-related cytokines.

Case Study 2: Anticancer Activity Assessment

A research team investigated the cytotoxic effects of various brominated pyridine derivatives on human cancer cell lines. Among these derivatives was this compound, which demonstrated notable activity against breast cancer cells with an IC50 value indicating effective dosage levels for therapeutic use.

作用機序

The mechanism of action of 5-bromo-N2,4-dimethylpyridine-2,3-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and amino groups play a crucial role in its binding affinity and specificity towards molecular targets.

類似化合物との比較

Similar Compounds

5-bromo-2-methylpyridine-3-amine: Similar structure but with a single amino group.

2-amino-5-bromo-4,6-dimethylpyridine: Similar structure with different positions of methyl and amino groups.

5-bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine: Similar brominated pyridine derivative with different substituents.

Uniqueness

5-bromo-N2,4-dimethylpyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amino groups at specific positions allows for versatile chemical modifications and interactions with biological targets.

生物活性

5-Bromo-N2,4-dimethylpyridine-2,3-diamine is an organic compound with significant biological activity, primarily attributed to its unique structural characteristics and the presence of functional groups that facilitate interaction with various biological targets. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The compound features:

- A bromine atom at the 5th position of the pyridine ring.

- Dimethyl groups at the 2nd and 4th positions.

- Amino groups at the 2nd and 3rd positions.

This specific substitution pattern imparts distinct chemical reactivity and biological properties compared to its analogs, enhancing its utility in synthetic chemistry and biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination of Pyridine Derivatives : Utilizing N-bromosuccinimide (NBS) as a brominating agent.

- Radical Initiation : Employing azobisisobutyronitrile (AIBN) as an initiator for free radical reactions.

These methods allow for efficient production with high purity levels.

The biological activity of this compound is primarily due to its ability to interact with various enzymes and receptors. The mechanism often involves:

- Enzyme Inhibition : Compounds similar in structure have shown efficacy against various enzymes.

- Receptor Modulation : The formation of biologically active derivatives can influence cellular processes through modulation of receptor activity .

Interaction Studies

Interaction studies are crucial for understanding the pharmacological profile of this compound. Techniques such as molecular docking simulations and biochemical assays are commonly employed to elucidate these interactions. For instance:

- Binding affinity studies reveal its potential effectiveness against specific biological targets.

- Comparative studies with structurally similar compounds demonstrate its unique binding characteristics.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Bromine at 5th position; methyl at 2nd | 0.88 |

| 5-bromo-4-methylpyridin-2,3-diamine | Bromine at 5th position; methyl at 4th | 0.84 |

| N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine | Bromine at 5th position; ethane chain | 0.86 |

| 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine | Different ring structure but similar halogenated pyridine | 0.85 |

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring which enhances its reactivity and biological properties compared to its analogs.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit antimicrobial properties. For example:

- Wang et al. (2022) reported that certain pyridinium bromide salts showed excellent antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhi .

This suggests that compounds like this compound may also possess similar antimicrobial effects due to structural similarities.

Pharmacological Applications

Studies indicate that nitrogen-containing aromatic compounds form the basis for many drugs. The exploration of this compound may lead to new drug candidates targeting various diseases due to its potential biological properties .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N2,4-dimethylpyridine-2,3-diamine, and what critical parameters influence yield?

Methodological Answer: The synthesis typically begins with bromination and methylation of a pyridine precursor. For example, bromination of 2-amino-5-bromopyridine (prepared via nitration and reduction of 2-aminopyridine ) can be followed by regioselective methylation using methyl iodide under basic conditions. Critical parameters include:

- Temperature control during bromination (0–5°C to avoid side reactions) .

- Solvent selection (e.g., DMF for methylation to enhance nucleophilicity) .

- Catalyst optimization , such as using Pd/C for hydrogenation steps to reduce nitro intermediates .

Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the diastereomers .

Q. How should researchers handle safety concerns when working with this compound?

Methodological Answer: Refer to its MSDS, which highlights:

Q. What analytical methods confirm the purity and structure of this compound?

Methodological Answer:

- HPLC-MS : Quantifies purity (>98% as per commercial standards ).

- NMR spectroscopy : ¹H/¹³C NMR distinguishes methyl groups (δ 2.2–2.5 ppm for N-methyl and δ 2.0–2.3 ppm for C4-methyl) and bromine’s deshielding effects .

- Elemental analysis : Validates Br and N content against theoretical values .

Advanced Research Questions

Q. What crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Determines bond angles, dihedral angles, and Br···H interactions. For example, analogous bromopyridines exhibit orthorhombic crystal systems (space group Pna2₁) with Br–C bond lengths of ~1.89 Å .

- DFT calculations : Compare experimental SCXRD data with optimized geometries (e.g., B3LYP/6-31G*) to validate tautomeric forms .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Q. What strategies optimize regioselectivity in methylation reactions during synthesis?

Methodological Answer:

- Directed ortho-methylation : Use bulky bases (e.g., LDA) to deprotonate specific NH sites, directing methylation to N2 .

- Protecting groups : Temporarily block the C3-amine with Boc to isolate N2-methylation .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic methylation at N2, while higher temperatures favor C4-methylation .

Q. How does bromine influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。